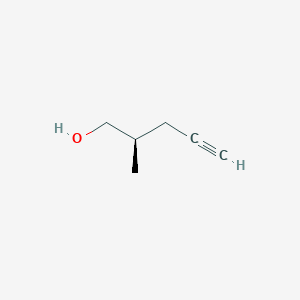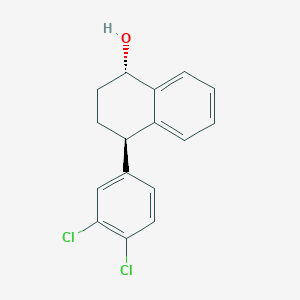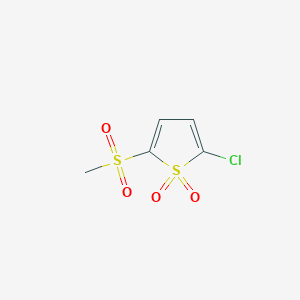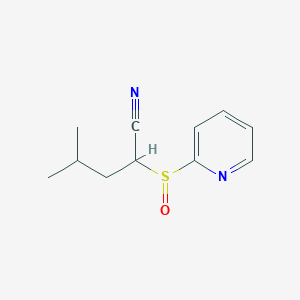
4-Methyl-2-(pyridine-2-sulfinyl)pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(pyridine-2-sulfinyl)pentanenitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a sulfinyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(pyridine-2-sulfinyl)pentanenitrile typically involves the reaction of 4-methyl-2-pyridinesulfinyl chloride with pentanenitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(pyridine-2-sulfinyl)pentanenitrile undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation: 4-Methyl-2-(pyridine-2-sulfonyl)pentanenitrile.
Reduction: 4-Methyl-2-(pyridine-2-sulfinyl)pentanamine.
Substitution: Various halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-Methyl-2-(pyridine-2-sulfinyl)pentanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyridine-2-sulfinyl)pentanenitrile is largely dependent on its interaction with biological targets. The sulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The nitrile group can also form interactions with biological molecules, influencing cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2-(Pyridine-2-sulfinyl)pentanenitrile: Lacks the methyl group at the 4-position, which can influence its reactivity and biological activity.
4-Methyl-2-(pyridine-2-sulfonyl)pentanenitrile: Contains a sulfonyl group instead of a sulfinyl group, which can affect its chemical properties and reactivity.
4-Methyl-2-(pyridine-2-sulfinyl)pentanamine:
Uniqueness: 4-Methyl-2-(pyridine-2-sulfinyl)pentanenitrile is unique due to the presence of both a sulfinyl group and a nitrile group on the pyridine ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
189809-83-4 |
|---|---|
Molecular Formula |
C11H14N2OS |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
4-methyl-2-pyridin-2-ylsulfinylpentanenitrile |
InChI |
InChI=1S/C11H14N2OS/c1-9(2)7-10(8-12)15(14)11-5-3-4-6-13-11/h3-6,9-10H,7H2,1-2H3 |
InChI Key |
UVRDKGXZKYWLFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C#N)S(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


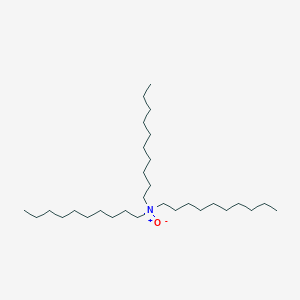
![2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione](/img/structure/B14253040.png)
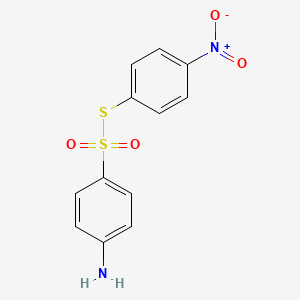
![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14253052.png)
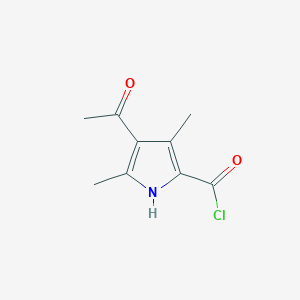
![6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl-](/img/structure/B14253059.png)
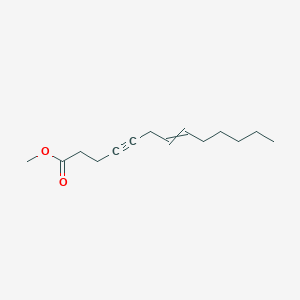
![N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14253074.png)

